BenchChemオンラインストアへようこそ!

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate

FBPase inhibition Regioisomer Allosteric inhibitor

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate (CAS 885273-57-4) is a polyfunctionalized indole-2-carboxylate bearing a 7-nitro substituent, a C3‑acrylic acid (carboxyvinyl) side chain, and a C2‑ethyl ester. Its molecular formula is C₁₄H₁₂N₂O₆ (MW 304.25 g mol⁻¹).

Molecular Formula C14H12N2O6
Molecular Weight 304.25 g/mol
CAS No. 885273-57-4
Cat. No. B1512449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate
CAS885273-57-4
Molecular FormulaC14H12N2O6
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O
InChIInChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(6-7-11(17)18)8-4-3-5-10(16(20)21)12(8)15-13/h3-7,15H,2H2,1H3,(H,17,18)
InChIKeyDNMDEADYSRIRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate (CAS 885273-57-4): Structural Identity and Compound-Class Context for Procurement Decisions


Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate (CAS 885273-57-4) is a polyfunctionalized indole-2-carboxylate bearing a 7-nitro substituent, a C3‑acrylic acid (carboxyvinyl) side chain, and a C2‑ethyl ester. Its molecular formula is C₁₄H₁₂N₂O₆ (MW 304.25 g mol⁻¹) [1]. The compound belongs to a pharmacologically significant class: 7‑nitroindole‑2‑carboxylate derivatives have been validated as allosteric inhibitors of fructose‑1,6‑bisphosphatase (FBPase) for type 2 diabetes [2], as selective APE1 inhibitors (IC₅₀ ~3 μM) , and the 3‑carboxyvinyl‑indole‑2‑carboxylate scaffold underpins potent glycine‑site NMDA receptor antagonists [3]. The target compound is a strategic intermediate that integrates all three pharmacophoric elements — the 7‑nitro group, the C2‑carboxylate, and the C3‑acrylic acid handle — into a single, derivatizable entity.

Why In‑Class 7‑Nitroindole‑2‑carboxylate Analogs Cannot Substitute for Ethyl 3‑(2‑carboxy‑vinyl)‑7‑nitro‑1H‑indole‑2‑carboxylate in Research and Process Chemistry


Close structural analogs — including the 5‑nitro regioisomer (CAS 885273‑59‑6), the 7‑nitro‑2‑carboxylic acid (CRT0044876, CAS 6960‑45‑8), and ethyl 7‑nitroindole‑2‑carboxylate (CAS 6960‑46‑9) — are not interchangeable with the target compound. The nitro‑group position dictates hydrogen‑bonding geometry at the AMP‑binding pocket of FBPase [1]; the C2‑ethyl ester vs. free acid determines whether the molecule behaves as a protected synthetic intermediate or a bioactive species [2]; and the C3‑acrylic acid moiety enables a distinct set of transformations (Heck couplings, conjugate additions, amidation) that the saturated C3‑carboxyethyl or unsubstituted C3‑H analogs cannot replicate [3]. Procurement of a mismatched regioisomer or oxidation state leads to divergent SAR, failed library enumeration, and non‑productive process routes. The sections that follow quantify the specific points of differentiation.

Head‑to‑Head Comparative Evidence for Ethyl 3‑(2‑carboxy‑vinyl)‑7‑nitro‑1H‑indole‑2‑carboxylate (CAS 885273‑57‑4)


Regiochemical Differentiation: 7‑Nitro vs. 5‑Nitro Isomer Determines FBPase Inhibitory Pharmacophore Compatibility

The 7‑nitro substituent of the target compound is a critical pharmacophoric element for FBPase allosteric inhibition. In the systematic SAR study by Bie et al. (2014), the 7‑nitro group was deliberately incorporated to form hydrogen bonds with Thr31 and Val17 in the AMP‑binding pocket of FBPase [1]. The 5‑nitro regioisomer (CAS 885273‑59‑6) places the electron‑withdrawing group at a position that cannot engage these same residues, and compounds with 5‑substitution alone show markedly different SAR profiles [1]. The positional isomerism is NOT a trivial substitution — it reorients the dipole moment, alters the indole NH pKₐ, and changes the H‑bond donor/acceptor topology [2].

FBPase inhibition Regioisomer Allosteric inhibitor

C3‑Acrylic Acid vs. C3‑Carboxyethyl: Differential Reactivity and Biological Profile for Late‑Stage Functionalization

The target compound bears a C3‑acrylic acid ( –CH=CH–COOH) moiety, in contrast to the C3‑carboxyethyl ( –CH₂–CH₂–COOH) group found in the leading FBPase inhibitor series (e.g., MDL‑29951, IC₅₀ = 2.5 μM [1]) and in compound 3.9 (IC₅₀ = 0.99 μM [1]). The α,β‑unsaturated acid enables conjugate addition, Heck arylation, and 1,3‑dipolar cycloaddition chemistries that are inaccessible to the saturated analog [2]. Furthermore, the acrylic acid motif is the defining structural feature of the glycine‑site NMDA antagonist pharmacophore (IC₅₀ values in the nanomolar range for optimized 3‑carboxyvinyl‑indole‑2‑carboxylates) [3]. The target compound thus serves as a branch‑point intermediate: reduction of the double bond gives the saturated FBPase‑oriented scaffold, while retention and further elaboration of the double bond leads to NMDA‑active compounds.

C3‑functionalization Acrylic acid handle Medicinal chemistry building block

C2‑Ethyl Ester as a Protecting‑Group Strategy: Differentiating Synthetic Intermediate from Bioactive Free Acid

The target compound carries an ethyl ester at C2, whereas the bioactive FBPase inhibitors require a free carboxylic acid at this position for AMP‑site binding [1]. The C2‑ethyl ester serves as a protecting group that can be selectively hydrolyzed (NaOH/EtOH or LiOH/THF‑H₂O) to unmask the acid without affecting the C3‑acrylic acid or the 7‑nitro group [2]. The 7‑nitroindole‑2‑carboxylic acid (CRT0044876, CAS 6960‑45‑8, APE1 IC₅₀ = ~3 μM ) is commercially available but lacks the C3‑acrylic acid handle entirely. Conversely, the 3‑(2‑carboxyethyl)‑7‑nitro‑1H‑indole‑2‑carboxylic acid analogs have both free acids but no ester‑protected form widely available, limiting their utility in multi‑step syntheses where orthogonal protection is required.

Prodrug Ester hydrolysis Process chemistry FBPase inhibitor

Purity Benchmark: 99% HPLC Pharmaceutical‑Grade vs. Typical 95–98% Commercial Alternatives

Multiple supplier specifications for the target compound indicate 99% purity by HPLC and pharmaceutical‑grade classification . In comparison, the 5‑nitro regioisomer (CAS 885273‑59‑6) is typically offered at 95–97% purity, and the 5‑chloro analog (CAS 885273‑63‑2) at 95% . The 2‑percentage‑point purity gap at the 95→99% level corresponds to a 5‑fold difference in total impurity load (5% vs. 1% w/w) . For in vivo pharmacology or process chemistry, this difference determines whether additional preparative HPLC or recrystallization is mandated before use.

Purity specification Quality control Pharmaceutical grade HPLC

Physicochemical Profile: Computed LogP and Topological Polar Surface Area Position the Compound for CNS Drug‑Likeness

The PubChem‑computed XLogP3 for the target compound is 2.4, with a topological polar surface area (TPSA) of 125 Ų [1]. The 7‑nitro‑2‑carboxylic acid (CRT0044876) has a lower LogP (~0.9 estimated) and TPSA of 99 Ų, while the 4,6‑dichloro‑3‑carboxyvinyl‑indole‑2‑carboxylic acid NMDA antagonists have LogP >3.0 and TPSA ~95 Ų [2]. The target compound’s TPSA of 125 Ų falls within the optimal range for CNS penetration (60–140 Ų), and its LogP of 2.4 is centered in the ideal 2–4 range for blood‑brain barrier permeability per the Wager criteria [3]. This profile is particularly relevant for the NMDA glycine‑site antagonist application, where CNS exposure is required [4].

LogP TPSA CNS drug-likeness Physicochemical properties

High‑Value Application Scenarios for Ethyl 3‑(2‑carboxy‑vinyl)‑7‑nitro‑1H‑indole‑2‑carboxylate Based on Comparative Evidence


Allosteric FBPase Inhibitor Lead Optimization for Type 2 Diabetes

The compound serves as a late‑stage intermediate for the synthesis of 7‑nitro‑1H‑indole‑2‑carboxylic acid derivatives that act as allosteric FBPase inhibitors. The 7‑nitro group is a required pharmacophore for H‑bonding to Thr31/Val17 [1], and the C2‑ethyl ester can be hydrolyzed to the active free acid (hydrolysis yields >90%) [2]. The C3‑acrylic acid can be reduced to the saturated carboxyethyl side chain found in lead compound 3.9 (IC₅₀ = 0.99 μM) [1], or alternatively elaborated via conjugate addition to explore novel C3‑substituted SAR. Starting from the 5‑nitro isomer or the des‑C3 analog would require additional synthetic steps and would yield inactive or sub‑micromolar compounds.

APE1 (Apurinic/Apyrimidinic Endonuclease 1) Inhibitor Development for Oncology

The 7‑nitroindole core is a validated APE1 pharmacophore: CRT0044876 (7‑nitroindole‑2‑carboxylic acid) inhibits APE1 with IC₅₀ = ~3 μM and potentiates the cytotoxicity of DNA base‑targeting chemotherapeutics [1]. The target compound extends this scaffold with a C3‑acrylic acid handle that can be derivatized to improve cell permeability, potency, or target residence time. The computed LogP of 2.4 vs. ~0.9 for CRT0044876 indicates improved membrane permeability, potentially addressing a key limitation of the first‑generation APE1 inhibitors [2]. The 99% HPLC purity ensures reliable SAR data from primary biochemical assays .

Glycine‑Site NMDA Receptor Antagonist Synthesis for Neurological Indications

The 3‑carboxyvinyl‑indole‑2‑carboxylate scaffold is the core of potent, selective glycine‑site NMDA antagonists (e.g., 3‑[2‑(3‑aminophenyl)‑2‑carboxyvinyl]‑4,6‑dichloro‑1H‑indole‑2‑carboxylic acid) [1]. The target compound provides the 3‑acrylic acid and 2‑carboxylate in a single entity, requiring only installation of the aryl substituent at the 2‑position of the acrylic acid side chain and deprotection of the C2‑ester. The TPSA of 125 Ų and LogP of 2.4 are compatible with CNS penetration [2], and the 7‑NO₂ group offers an alternative electronic profile to the 4,6‑dichloro substitution pattern typically explored in this series. This enables exploration of novel IP space around the NMDA glycine site.

Combinatorial Library Synthesis and Diversity‑Oriented Synthesis Platform

The compound possesses three independently addressable functional groups — C2‑ethyl ester, C3‑acrylic acid, and the indole N–H — enabling orthogonal diversification in a single molecule. The ethyl ester can be hydrolyzed to the acid or transesterified; the acrylic acid can undergo amidation, esterification, Heck arylation, or conjugate addition; and the indole NH can be alkylated or acylated [1]. The 99% purity at procurement [2] minimizes the need for pre‑library purification, and the compound’s MW (304.25 g mol⁻¹) and functional group count (2 H‑bond donors, 6 H‑bond acceptors, 5 rotatable bonds) fall within lead‑like chemical space, making it an ideal diversity starting point for fragment‑based or DNA‑encoded library synthesis.

Quote Request

Request a Quote for Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.